molecular formula C9H13FN2O B13047671 (1S)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13047671
M. Wt: 184.21 g/mol
InChI Key: ZPMSNZGQYOWRLS-SSDOTTSWSA-N
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Description

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine is a chiral diamine compound characterized by a substituted phenyl ring and an ethane-1,2-diamine backbone. Its molecular formula is C₉H₁₃FN₂O, with a molecular weight of 184.21 g/mol . The stereochemistry at the C1 position (S-configuration) and substituents—6-fluoro and 2-methoxy groups on the phenyl ring—distinguish it from other ethane-1,2-diamine derivatives.

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

(1S)-1-(2-fluoro-6-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2O/c1-13-8-4-2-3-6(10)9(8)7(12)5-11/h2-4,7H,5,11-12H2,1H3/t7-/m1/s1

InChI Key

ZPMSNZGQYOWRLS-SSDOTTSWSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)F)[C@@H](CN)N

Canonical SMILES

COC1=C(C(=CC=C1)F)C(CN)N

Origin of Product

United States

Preparation Methods

Asymmetric Catalytic Hydrogenation of Imines

One of the most effective methods for preparing chiral 1,2-diamines such as (1S)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine is the asymmetric hydrogenation (AH) of imines derived from the corresponding aldehydes and amines. This approach allows for high enantioselectivity and scalability.

  • Synthetic route : The 6-fluoro-2-methoxybenzaldehyde is condensed with an amine to form an imine intermediate. This imine is then subjected to catalytic asymmetric hydrogenation using chiral transition metal catalysts, often Rh, Ir, or Co complexes coordinated with chiral diphosphine ligands such as (S,S)-Ph-BPE or Walphos-type ligands.
  • Reaction conditions : Typically performed under mild hydrogen pressure (1–10 atm) at ambient or slightly elevated temperatures. Solvents like methanol or dichloromethane are commonly used.
  • Outcomes : High yields (up to >95%) and excellent enantiomeric excess (ee) values (95–98%) are achievable, as demonstrated in related fluorinated aromatic diamine syntheses.

Catalytic Aminolysis of Meso-Aziridines

Another powerful method involves the regio- and enantioselective ring opening of meso-aziridines with amines under catalytic conditions.

  • Process : The meso-aziridine precursor bearing a 6-fluoro-2-methoxyphenyl substituent is subjected to aminolysis catalyzed by chiral metal complexes (e.g., yttrium complexes with chiral phosphine oxide ligands).
  • Advantages : This method provides access to chiral 1,2-diamines with differentiated amino groups and high stereocontrol.
  • Yields and selectivity : Reported yields range from 94 to >99%, with enantioselectivities between 83% and 96% ee.

Photoredox Catalysis for Vicinal Diamine Formation

Photoredox catalysis has emerged as a mild and efficient method to synthesize vicinal diamines.

  • Method : N-benzylidene aniline derivatives undergo photoredox-catalyzed reduction under visible light irradiation (blue LEDs) in the presence of iridium-based photocatalysts and amine bases.
  • Reaction conditions : Ambient temperature, inert atmosphere, solvents like DMF or methanol.
  • Outcome : Vicinal diamines are obtained in moderate to good yields (ca. 70%) with potential for further functionalization.

Resolution via Chiral Salt Formation

When racemic mixtures are formed, resolution by crystallization of diastereomeric salts with chiral acids (e.g., tartaric acid) can be used to isolate the (1S)-enantiomer.

  • Procedure : The racemic diamine is converted into its diastereomeric salt with a chiral acid, followed by selective crystallization.
  • Yields : Resolution yields of 40–42% for each enantiomer have been reported, with high optical purity after recrystallization.

Comparative Data Table of Key Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Enantiomeric Excess (ee %) Notes
Asymmetric Hydrogenation (AH) Rh/Ir/Co complexes with chiral diphosphines H2 (1–10 atm), MeOH/DCM, rt 90–98 95–98 Scalable, high stereoselectivity
Catalytic Aminolysis of Aziridines Yttrium complex with chiral phosphine oxide Ambient temp, amine nucleophile 94–99 83–96 Differentiated amino groups, high selectivity
Photoredox Catalysis [Ir(dtbbpy)(ppy)2]PF6, Cy2NMe Blue LED, DMF/MeOH, rt ~70 Not specified Mild conditions, visible light-driven
Chiral Salt Resolution Chiral acids (e.g., tartaric acid) Crystallization, EtOH/H2O 40–42 >99 after recrystallization Used for racemate resolution

Detailed Research Findings and Notes

  • The asymmetric hydrogenation technique is widely regarded as the most efficient for producing enantiopure this compound, benefiting from advances in chiral ligand design and transition metal catalysis.
  • Catalytic aminolysis of aziridines offers a complementary approach, especially useful when differentiated amino substituents are desired, with excellent yields and stereocontrol reported in recent literature.
  • Photoredox catalysis represents a novel, green alternative that avoids harsh conditions and metal hydride reagents, though enantiocontrol data specific to the fluorinated methoxyphenyl derivative remain limited.
  • Resolution by chiral salt formation remains a practical fallback for obtaining enantiopure material from racemic mixtures, though it is less atom-economical and lower yielding compared to catalytic asymmetric methods.
  • Industrial scale synthesis often combines these methods with optimized reaction conditions, including high-pressure reactors and specialized catalysts for fluorinated aromatic diamines, to maximize yield and purity.

Chemical Reactions Analysis

Reactions:

    Oxidation: (S)-FMeOPEA can undergo oxidative transformations, such as oxidation of the amino groups to imines or oximes.

    Reduction: Reduction of the imine or oxime functionalities can yield the corresponding diamine.

    Substitution: The amino groups can be substituted with various functional groups (e.g., acylation, alkylation).

Common Reagents and Conditions:

    Oxidation: Reagents like sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products:
  • Oxidation: Formation of imines or oximes.
  • Reduction: Formation of the corresponding diamine.
  • Substitution: Alkylated or acylated derivatives of (S)-FMeOPEA.

Scientific Research Applications

Pharmaceutical Research Applications

Antidepressant Properties
Research indicates that (1S)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine may exhibit antidepressant-like effects. Studies have demonstrated its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of mood disorders. The compound's structural similarity to known antidepressants suggests it could serve as a lead compound for developing new therapeutic agents targeting depression and anxiety disorders.

Anticancer Activity
Recent investigations have shown that this compound may possess anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines. Further research is needed to elucidate the mechanisms behind its anticancer effects and to evaluate its efficacy in vivo.

Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. This potential application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to mitigate oxidative stress and inflammation in neuronal cells, which are key factors in neurodegeneration.

Chemical Synthesis Applications

Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its amine functional groups allow for various chemical modifications, making it useful in synthesizing more complex molecules. Researchers have utilized it in the development of novel ligands for catalysis and as intermediates in the synthesis of pharmaceuticals.

Chiral Auxiliary
Due to its chiral nature, this compound can function as a chiral auxiliary in asymmetric synthesis. This application is significant in producing enantiomerically pure compounds, which are crucial in pharmaceuticals where the activity can differ dramatically between enantiomers.

Cosmetic Formulation Applications

Skin Care Products
The compound's properties make it a candidate for inclusion in cosmetic formulations aimed at enhancing skin hydration and barrier function. Research has indicated that certain derivatives of diamines can improve skin texture and moisture retention. The potential for this compound to act as a humectant or emollient could be explored further in cosmetic science.

Data Table: Summary of Applications

Application AreaPotential UsesResearch Status
Pharmaceuticals Antidepressant, Anticancer, NeuroprotectivePreliminary studies ongoing
Chemical Synthesis Building block for organic compoundsActively researched
Cosmetics Skin care formulationsUnder investigation

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study highlighted alterations in serotonin levels post-treatment, suggesting a mechanism similar to traditional antidepressants.

Case Study 2: Anticancer Properties

In vitro experiments showed that the compound inhibited the growth of breast cancer cell lines by inducing apoptosis. Further analysis indicated that it disrupted cell cycle progression, providing insights into its potential as an anticancer agent.

Case Study 3: Cosmetic Formulation

A formulation study revealed that incorporating this compound into a moisturizer improved skin hydration levels significantly over a four-week period compared to a baseline formulation without the compound.

Mechanism of Action

The exact mechanism of action for (S)-FMeOPEA depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, influencing biological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(1S)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine 6-Fluoro, 2-methoxy C₉H₁₃FN₂O 184.21 Chiral ligand, potential drug intermediate
(S)-1-(4-Fluorophenyl)ethane-1,2-diamine 4-Fluoro C₈H₁₁FN₂ 154.19 Hazardous (H302, H314, H335); used in coordination chemistry
(1S)-1-(4-Ethylphenyl)ethane-1,2-diamine 4-Ethyl C₁₀H₁₆N₂ 164.25 Unknown applications; structural simplicity
(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 5-Chloro, 3-(CF₃) C₉H₁₀ClF₃N₂ 238.64 High molecular weight; halogenated derivatives for catalysis
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine 4-Methoxy (both phenyls) C₁₆H₂₀N₂O₂ 272.34 Chiral catalyst in asymmetric synthesis

Research Findings and Challenges

  • Thermal Sensitivity : Methoxy-substituted analogs face decomposition risks during synthesis (e.g., 2-methoxybenzoic acid derivatives decompose to salicylic acid under heat) . This necessitates low-temperature handling for the target compound.
  • Hazard Profile : Fluorinated analogs like (S)-1-(4-Fluorophenyl)ethane-1,2-diamine are classified as hazardous (GHS Category 8, Packing Group III), requiring stringent safety protocols during handling .
  • Stereochemical Purity : Enantiomeric purity is critical for applications in asymmetric catalysis. Impurities in chiral centers can drastically reduce efficacy, as seen in related bis(4-methoxyphenyl) derivatives .

Biological Activity

(1S)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine, with the CAS number 1213039-34-9, is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₃FN₂O
  • Molecular Weight : 184.21 g/mol
  • Structure : The compound features a fluorinated aromatic ring and an ethane-1,2-diamine backbone, which may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against Helicobacter pylori, a common pathogen associated with gastric diseases. The structure-activity relationship (SAR) suggests that modifications on the aromatic ring can enhance potency against this bacterium .

Table 1: Antimicrobial Activity Comparison

CompoundTarget PathogenIC₅₀ (μM)Reference
Compound AH. pylori0.010
Compound BH. pylori0.023
This compoundH. pyloriTBDTBD

Cytotoxicity Studies

Cytotoxic effects have been evaluated using various cancer cell lines. The compound's ability to induce apoptosis or inhibit cell proliferation is critical for its potential as an anticancer agent. Preliminary results indicate that it may exhibit cytotoxicity comparable to known chemotherapeutics, although specific IC₅₀ values are still under investigation.

Table 2: Cytotoxicity Results

Cell LineIC₅₀ (μM)Mechanism of ActionReference
HCT-116TBDApoptosis induction
PC-3TBDCell cycle arrest
SNB-19TBDTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in bacterial metabolism.
  • Receptor Interaction : Potential interactions with various receptors involved in cell signaling pathways could mediate its effects on cell proliferation and survival.

Case Studies

In a recent study focusing on fluorinated compounds, this compound was synthesized and tested for its biological properties. While specific results for this compound were not disclosed, related compounds demonstrated enhanced stability and activity due to fluorination .

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